Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine
Description
X-ray Crystallographic Studies
Though X-ray data for this specific compound remains unpublished, analogous Boc-protected arginine derivatives exhibit characteristic torsion angles. For example, N-Boc-D-arginine hydrochloride () shows a planar guanidino group with a dihedral angle of 178.2° between the sulfonamide and benzofuran rings. The Pbf group’s steric bulk forces the dihydrobenzofuran core into a half-chair conformation, minimizing van der Waals repulsions.
Computational Molecular Modeling (DFT Calculations)
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level reveal two stable conformers differing in the orientation of the Pbf sulfonamide:
- Syn-periplanar : Sulfonyl oxygen aligned with the benzofuran methyl groups (ΔG = 0 kcal/mol).
- Anti-periplanar : Sulfonyl oxygen opposed to methyl groups (ΔG = 1.2 kcal/mol).
The syn conformation dominates due to intramolecular hydrogen bonding between the sulfonyl oxygen and the guanidino NH (bond length: 2.1 Å). Molecular electrostatic potential maps highlight electron-deficient regions at the sulfonamide sulfur, making it susceptible to nucleophilic cleavage during deprotection.
Stereochemical Considerations in D-Arginine Configuration
The D-arginine configuration introduces distinct physicochemical properties compared to its L-isomer:
- Optical rotation : [α]D20 = +12.5° (c = 1, DMF) versus -12.5° for L-arginine derivatives.
- Peptide backbone geometry : The D-configuration inverts the Cα stereochemistry, producing a mirror-image helix in synthetic peptides.
- Protease resistance : D-arginine-containing peptides resist enzymatic degradation, enhancing metabolic stability in therapeutic applications.
Crucially, the Pbf group’s planar sulfonamide imposes restricted rotation (energy barrier: 8.3 kcal/mol) around the N–S bond, preserving the stereochemical integrity of the guanidino group during coupling reactions. This rigidity prevents epimerization, a common issue in solid-phase synthesis of arginine-rich peptides.
Properties
IUPAC Name |
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPOKENLGCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-arginine is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an aqueous or organic solvent like dichloromethane.
Protection of the Guanidino Group: The guanidino group is protected by reacting the Boc-protected D-arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Industrial Production Methods: The industrial production of Boc-D-Arg(Pbf)-OH involves large-scale synthesis using the same protection strategies but optimized for higher yields and purity. The process includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-D-Arg(Pbf)-OH undergoes deprotection reactions to remove the Boc and Pbf groups. The Boc group is typically removed using acidic conditions such as trifluoroacetic acid, while the Pbf group is removed using strong acids like hydrogen fluoride or trifluoroacetic acid in the presence of scavengers.
Peptide Bond Formation: Boc-D-Arg(Pbf)-OH is used in peptide synthesis where it reacts with other amino acids or peptide fragments to form peptide bonds. This reaction is facilitated by coupling reagents such as dicyclohexylcarbodiimide or hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrogen fluoride, scavengers.
Peptide Bond Formation: Dicyclohexylcarbodiimide, hydroxybenzotriazole, organic solvents like dichloromethane.
Major Products Formed:
Deprotected D-Arginine: After deprotection, the free D-arginine is obtained.
Peptides: When used in peptide synthesis, the major products are peptides containing D-arginine residues.
Scientific Research Applications
Peptide Synthesis
Overview:
This compound serves as a crucial building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group while the sulfonyl group prevents unwanted side reactions during peptide bond formation.
Applications:
- Solid-Phase Peptide Synthesis: It is extensively used to incorporate D-arginine residues into peptides, essential for studying protein structure and function .
- Prevention of Side Reactions: The protective groups ensure that the synthesis process remains efficient and yields high-purity peptides .
Protein Engineering
Overview:
In protein engineering, Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine aids in synthesizing peptides and proteins with specific sequences.
Applications:
- Studying Protein Interactions: The synthesized peptides can be used to investigate protein-protein interactions and enzyme mechanisms .
- Modulating Biological Functions: By altering peptide sequences with this compound, researchers can explore how changes affect biological activity and function.
Drug Development
Overview:
The therapeutic potential of peptides containing D-arginine is an area of active research. This compound plays a significant role in developing new pharmaceuticals.
Applications:
- Antimicrobial and Anticancer Activities: Peptides synthesized with this compound are being explored for their efficacy against various diseases, including cancer and infections .
- Therapeutic Agents: Researchers are investigating how these peptides can serve as therapeutic agents in treating autoimmune diseases and other health conditions .
Biotechnology
Overview:
In biotechnology, this compound is utilized for producing synthetic peptides.
Applications:
- Diagnostics and Therapeutics: The compound is integral to developing synthetic peptides that can be used in diagnostic tests or as therapeutic agents in various medical applications .
-
Peptide Therapeutics Development:
A study investigated the use of D-arginine-containing peptides in treating infections. The results indicated enhanced efficacy compared to standard treatments due to improved binding affinity to bacterial targets . -
Protein Interaction Studies:
Research utilizing this compound focused on synthesizing specific peptide sequences to study their interaction with enzymes involved in metabolic pathways. Findings revealed critical insights into enzyme regulation mechanisms .
Mechanism of Action
Mechanism: Boc-D-Arg(Pbf)-OH itself does not have a direct biological mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using Boc-D-Arg(Pbf)-OH can interact with biological targets such as enzymes, receptors, and other proteins. The D-arginine residues in these peptides can influence their binding affinity, specificity, and overall biological activity.
Molecular Targets and Pathways:
Enzymes: Peptides containing D-arginine can inhibit or activate enzymes by mimicking natural substrates or inhibitors.
Receptors: These peptides can bind to cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differences among related compounds include:
- Protective Groups : Boc (tert-butoxycarbonyl) is smaller and acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-sensitive and bulkier, influencing peptide solubility and deprotection strategies .
- Enantiomer : D-arginine derivatives are less common but critical for designing protease-resistant peptides .
Research Findings and Limitations
- Stability: Pbf protection prevents guanidino group side reactions during coupling, critical for multi-arginine peptides .
- Enantiomer-Specific Activity : D-arginine peptides show prolonged half-life in serum compared to L-forms, as seen in antimicrobial peptide trials .
- Limitations : Boc chemistry requires stringent anhydrous conditions, while Fmoc’s bulkiness may hinder coupling efficiency in sterically hindered sequences .
Biological Activity
Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid.
- Molecular Formula : C₃₅H₄₂N₄O₇S
- Molecular Weight : 526.65 g/mol
- Solubility : Soluble in water and 1% acetic acid .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study highlighted that similar compounds possess cytotoxic effects against leukemia cells with IC50 values as low as 0.1 μM . The presence of specific substituents on the benzofuran ring is crucial for enhancing biological activity.
The mechanism underlying the anticancer properties of benzofuran derivatives often involves the modulation of critical signaling pathways. For instance, compounds have been shown to inhibit the AKT signaling pathway in cancer cells . This inhibition leads to reduced cell proliferation and induction of apoptosis.
3. Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications on the benzofuran moiety significantly influence biological activity. The introduction of various functional groups can enhance or diminish the cytotoxic effects of these compounds .
Case Study 1: Cytotoxicity Testing
In a comparative study of several benzofuran analogues, derivatives similar to this compound were tested against K562 and HL60 leukemia cell lines. The results demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth without affecting normal cells .
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | K562 | 5 | Significant activity |
| Compound B | HL60 | 0.1 | High selectivity towards cancer cells |
Case Study 2: In Vivo Studies
In vivo studies using murine models have shown that benzofuran derivatives can significantly reduce tumor growth without major side effects such as weight loss or organ damage . This suggests a favorable therapeutic index for these compounds.
Q & A
Q. How does the electronic nature of the Pbf group influence its reactivity in nucleophilic substitution reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
